![molecular formula C6H8Cl2O3 B12565269 3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid CAS No. 185433-92-5](/img/structure/B12565269.png)
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid is a chemical compound with the molecular formula C6H8Cl2O3 It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a hydroxyl group, along with a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid typically involves the cyclopropanation of suitable precursors followed by chlorination and hydroxylation reactions. One common method involves the reaction of a suitable alkene with a dichlorocarbene source to form the cyclopropane ring, followed by selective hydroxylation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce a cyclopropane derivative with fewer substituents.
Wissenschaftliche Forschungsanwendungen
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropyl ring and functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(1S,3R)-3-ethylcyclopentyl]propanoic acid
- 3-[(1S,2S,3R,5S)-3,5-dihydroxy-2-((S,1E,5Z,8E,11Z)-3-hydroxytetradeca-1,5,8,11-tetraen-1-yl)cyclopentyl]propanoic acid
Uniqueness
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid is unique due to its dichlorocyclopropyl structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorine atoms and a hydroxyl group on the cyclopropyl ring provides unique opportunities for chemical modifications and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
185433-92-5 |
|---|---|
Molekularformel |
C6H8Cl2O3 |
Molekulargewicht |
199.03 g/mol |
IUPAC-Name |
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid |
InChI |
InChI=1S/C6H8Cl2O3/c7-6(8)3(5(6)11)1-2-4(9)10/h3,5,11H,1-2H2,(H,9,10)/t3-,5+/m0/s1 |
InChI-Schlüssel |
CGWPUCJCESFLEE-WVZVXSGGSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@H]1[C@H](C1(Cl)Cl)O |
Kanonische SMILES |
C(CC(=O)O)C1C(C1(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


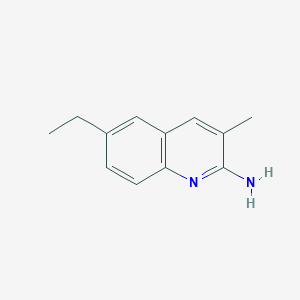
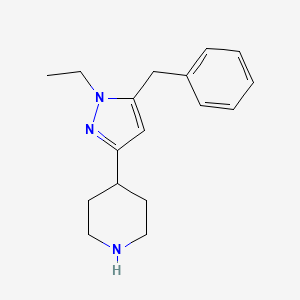
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)

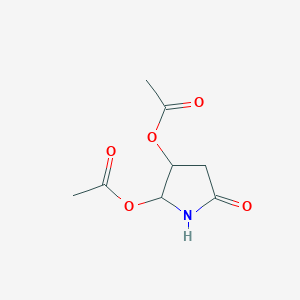
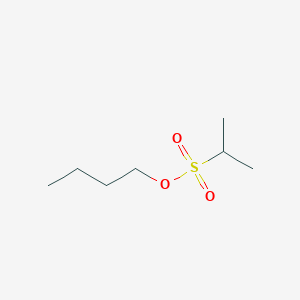
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
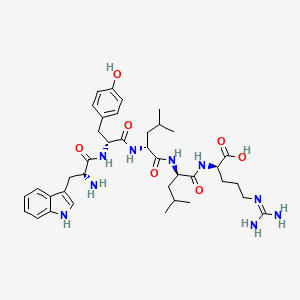
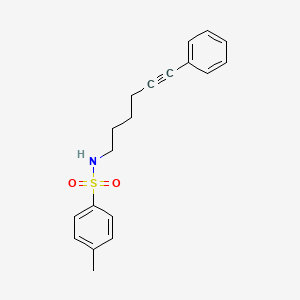
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
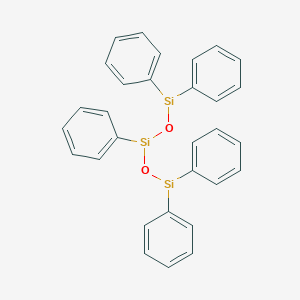
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
